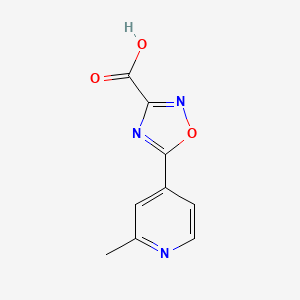

5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an oxadiazole ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization and formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Amidation and Esterification of the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the oxadiazole ring is highly reactive and can undergo standard amidation or esterification. These reactions are typically facilitated by coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) or PyAOP (7-azabenzotriazol-1-yl-N-oxytripyrrolidinophosphonium hexafluorophosphate) , often in the presence of bases like triethylamine .

-

Mechanism : The carboxylic acid is activated to a reactive intermediate (e.g., mixed anhydride or active ester), which then reacts with amines or alcohols.

-

Conditions : Reactions are often performed in polar aprotic solvents (e.g., DMF, CH₃CN) at room temperature or with mild heating .

-

Applications : These reactions enable the synthesis of amides or esters, which are critical for biological testing or further functionalization.

Example :

In a study on 1,2,4-oxadiazole derivatives, EDC and HOAt (1-hydroxyazabenzotriazole) were used to couple carboxylic acids with amines, achieving yields up to 95% under optimized conditions .

Cyclization Reactions Involving the Oxadiazole Core

The oxadiazole ring can participate in cyclization reactions, particularly when combined with nitriles or amidoximes. While the target compound already contains a preformed oxadiazole, its synthesis or modification may involve such pathways.

-

Mechanism : Nitriles react with amidoximes (hydrazones) to form oxadiazoles via cyclodehydration. This process is catalyzed by bases (e.g., triethylamine) and heat .

-

Conditions : Reactions are typically conducted under reflux (e.g., 100°C for 3 hours) in solvents like chloroform or dichloromethane .

-

Outcome : The oxadiazole ring remains intact, but substituents can be introduced at the 3- or 5-positions.

Example :

A one-pot protocol for synthesizing 3,5-disubstituted oxadiazoles involves reacting carboxylic acids with nitriles in the presence of EDC and HOAt, followed by cyclodehydration .

Substitution Reactions on the Pyridine Ring

The methyl-substituted pyridine ring may undergo electrophilic aromatic substitution, though pyridine itself is typically less reactive than benzene. Substituents at the 4-position (e.g., methyl) can direct incoming electrophiles to specific positions.

-

Reagents : Electrophiles such as halogens (e.g., Br₂) or alkylating agents may react under strongly acidic or basic conditions.

-

Conditions : High temperatures or catalytic acids (e.g., H₂SO₄) are often required .

-

Applications : Substitution can introduce new functional groups for biological screening or further synthesis.

Oxidation and Reduction Reactions

The carboxylic acid group can undergo reduction to form primary alcohols or aldehydes, while the oxadiazole ring may resist oxidation due to its aromatic nature.

-

Reduction : Reagents like LiAlH₄ can convert carboxylic acids to alcohols.

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) may further oxidize alcohols to ketones or carboxylic acids.

Example :

In related oxadiazole derivatives, reduction of carboxylic acids to alcohols has been reported, though specific data for this compound is limited .

Coupling Reactions for Biological Functionalization

The carboxylic acid group serves as a versatile site for coupling with biomolecules or other organic fragments. For instance:

-

Amide Bond Formation : Coupling with peptides or amines to create bioconjugates .

-

Click Chemistry : Potential applications in bioorthogonal reactions, though not explicitly studied for this compound.

Table 1: Reaction Types and Key Reagents

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Amidation/Esterification | EDC, PyAOP, triethylamine, room temperature | Form amides/esters for bioactivity |

| Cyclization | Nitriles, amidoximes, heat (100°C) | Expand oxadiazole substituents |

| Substitution | Electrophiles (e.g., Br₂), H₂SO₄ | Introduce new functional groups |

| Reduction | LiAlH₄, THF | Convert carboxylic acids to alcohols |

Table 2: Comparison of Coupling Agents

| Coupling Agent | Yield Range | Solvent | Base Used |

|---|---|---|---|

| EDC | 85–95% | DMF/CH₃CN | Triethylamine |

| PyAOP | 85–95% | DMF/CH₃CN | Triethylamine |

Research Findings

-

Biological Activity : Derivatives of 1,2,4-oxadiazoles exhibit diverse biological activities, including HDAC inhibition and carbonic anhydrase targeting . While specific data for this compound is limited, its structural similarity suggests potential applications in medicinal chemistry.

-

Synthetic Flexibility : The carboxylic acid group enables straightforward functionalization, making it a valuable scaffold for drug discovery .

Scientific Research Applications

5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the carboxylic acid group can form ionic interactions with positively charged residues in proteins.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-pyridinecarboxylic acid: A precursor in the synthesis of the target compound.

1,2,4-Oxadiazole derivatives: Compounds with similar ring structures but different substituents.

Pyridine derivatives: Compounds with modifications on the pyridine ring.

Uniqueness

5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group further enhances its reactivity and potential for forming various derivatives.

Biological Activity

5-(2-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this specific compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's structure is characterized by a five-membered oxadiazole ring with a carboxylic acid group and a pyridine moiety. Its molecular formula is C10H8N4O3 with a molecular weight of 232.20 g/mol. The presence of the pyridine ring enhances its pharmacological properties, making it a candidate for drug development.

Anticancer Properties

- Cytotoxicity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines such as MCF-7 and U-937 .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have demonstrated that these compounds can activate apoptotic pathways through increased expression of p53 and caspase cleavage in treated cells .

- Comparative Activity : In comparative studies, some oxadiazole derivatives have shown greater cytotoxic effects than established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

- Antiparasitic Effects : The compound has also been evaluated for activity against trypanosomatids and drug-resistant strains of leukemia. In vitro studies reported effective inhibition against Trypanosoma cruzi and Leishmania species with EC50 values ranging from 2.9 µM to 13.2 µM .

- Antimycobacterial Activity : Certain oxadiazole derivatives have demonstrated activity against Mycobacterium tuberculosis strains, including those that are monoresistant . This highlights the potential for developing new treatments for drug-resistant infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Pyridine Substitution : The position and nature of substituents on the pyridine ring can significantly affect the compound's potency and selectivity against different biological targets .

- Functional Groups : The presence of carboxylic acid groups is crucial for enhancing solubility and bioavailability, which are key factors in drug design .

Case Studies

Several case studies have highlighted the promising biological activities associated with oxadiazole derivatives:

- Study on Anticancer Activity : A study reported that specific oxadiazole derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells, indicating strong potential for further development into anticancer drugs .

- Antiparasitic Research : Another investigation focused on the development of oxadiazole-based compounds that could reverse multidrug resistance in cancer cells while simultaneously showing efficacy against parasitic infections .

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-(2-methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c1-5-4-6(2-3-10-5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |

InChI Key |

UTQYTBRZAFXIRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.